molecular formula C10H13N3O B3038639 (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol CAS No. 879037-99-7

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol

Cat. No.: B3038639
CAS No.: 879037-99-7
M. Wt: 191.23 g/mol
InChI Key: RNKNIORROVYSFT-UHFFFAOYSA-N
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Description

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol ( 879037-99-7) is a benzimidazole derivative of high interest in medicinal chemistry and drug discovery research. With the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol, this compound features a benzimidazole core, a privileged scaffold in pharmacology known for its diverse biological activities . The structure is further functionalized with an amino group and a hydroxymethyl group, making it a versatile building block for the synthesis of more complex molecules. The benzimidazole nucleus is a significant pharmacophore present in numerous therapeutic agents. Benzimidazole-based compounds are extensively researched for their potential applications in oncology, as antifungals, antivirals, and anthelmintics . This specific derivative serves as a key synthetic intermediate, particularly in the development of novel α-glucosidase inhibitors for diabetes research . Researchers utilize this compound to create multifunctional derivatives that can interact with biological targets through mechanisms such as hydrogen bonding and π–π stacking, which are critical for enzyme inhibition . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this product for their intended application.

Properties

IUPAC Name

(5-amino-1-ethylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKNIORROVYSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol typically involves the reaction of 5-amino-1-ethylbenzimidazole with formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the presence of a catalyst such as hydrochloric acid to facilitate the formation of the methanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Position) Molecular Formula Key Features
(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol 1-Ethyl, 2-hydroxymethyl, 5-amino C₁₀H₁₃N₃O High water solubility (dihydrochloride salt); antimicrobial potential
2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-yl)-ethanol dihydrochloride 1-Ethanol, 2-hydroxymethyl, 5-amino C₁₀H₁₄Cl₂N₄O₂ Enhanced solubility; dihydrochloride form stabilizes the structure
5-Bromobenzimidazole-2-methanol 2-Hydroxymethyl, 5-bromo C₈H₇BrN₂O Bromine enhances lipophilicity; potential antitumor activity
4-(5-((2-Hydroxyethyl)(methyl)amino)-1-methyl-1H-benzoimidazol-2-yl)butanoic acid 1-Methyl, 2-butanoic acid, 5-(hydroxyethyl)(methyl)amino C₁₅H₂₁N₃O₃ Amphiphilic properties; possible use in drug delivery
1-Methyl-2-(methylthio)-1H-benzimidazole 1-Methyl, 2-methylthio C₉H₁₀N₂S Sulfur-containing; lower solubility in water

Physicochemical Properties

  • Solubility: The dihydrochloride form of this compound exhibits superior solubility in water (>50 mg/mL) compared to neutral analogs like 1-methyl-2-(methylthio)-1H-benzimidazole (<5 mg/mL) .
  • pKa : Hydroxymethyl-substituted derivatives (e.g., pKa ~10.93 for bromo analog) show moderate basicity, favoring protonation in physiological environments .

Commercial Availability

    Biological Activity

    (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound has the molecular formula C10H13N3O\text{C}_{10}\text{H}_{13}\text{N}_3\text{O} and a molecular weight of 191.23 g/mol. Its structure includes a benzoimidazole core, characterized by both benzene and imidazole rings, with an amino group and an ethyl substituent contributing to its reactivity and biological activity.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects such as:

    • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
    • Anticancer Properties : It may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage .

    Biological Activities

    Research indicates that this compound exhibits several notable biological activities:

    • Antimicrobial Activity :
      • The compound has been studied for its effectiveness against various bacterial strains, showing Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
      • It has demonstrated potential against both Gram-positive and Gram-negative bacteria.
    • Anticancer Activity :
      • In vitro studies have revealed that it can inhibit the proliferation of several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for these activities have been documented, indicating significant cytotoxic effects .
      • The compound's mechanism may involve inducing G0/G1 and G2/M cell cycle arrest, as well as activation of apoptotic pathways .
    • Proteomic Research Applications :
      • Due to its unique structural features, it is being explored for applications in proteomics, particularly in the development of new therapeutic agents.

    Table 1: Summary of Biological Activities

    Activity TypeTarget Organisms/CellsIC50/MIC ValuesMechanism of Action
    AntimicrobialVarious bacterial strains1 - 16 µg/mLInhibition of bacterial growth
    AnticancerHCT-116, MCF-7Varies (specific values needed)Induction of apoptosis, cell cycle arrest
    Proteomic ResearchVarious proteinsN/AModulation of protein interactions

    Research Findings

    Recent studies have highlighted the compound's potential as a lead molecule for further development:

    • A study indicated that modifications to the amino group could enhance its biological activity through nucleophilic substitution reactions.
    • Another investigation into benzimidazole derivatives revealed that structural variations significantly influence their anticancer efficacy, suggesting that similar approaches could be applied to optimize this compound .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol, and how can reaction conditions be optimized for yield and purity?

    • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often prepared by reacting substituted benzimidazole precursors with halogenated alcohols or carbonyl-containing reagents under basic conditions (e.g., K₂CO₃ in ethanol) . Optimization involves varying solvents (e.g., THF, ethanol), catalysts (e.g., tetrabutylammonium fluoride), and reaction times. Recrystallization from methanol/ethanol mixtures is common for purification .

    Q. How is the structure of this compound confirmed experimentally?

    • Methodology : Use a combination of spectroscopic and crystallographic techniques:

    • NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, especially distinguishing the methanol group (-CH₂OH) and ethyl substituent .
    • IR : Identify functional groups (e.g., -NH₂, -OH) via characteristic stretching frequencies .
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for similar benzimidazole derivatives .

    Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

    • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradients) is effective for initial separation. Recrystallization from ethanol or methanol-water mixtures improves purity. Monitor purity via HPLC with UV detection at 254 nm .

    Advanced Research Questions

    Q. How can structural modifications of this compound enhance its biological or physicochemical properties?

    • Methodology : Introduce substituents at the 5-amino or methanol positions to alter solubility or bioactivity. For example:

    • Replace the ethyl group with bulkier alkyl chains to improve lipophilicity .
    • Incorporate aryl-thiazole or triazole moieties via click chemistry to modulate binding affinity, as shown in analogous benzimidazole-triazole hybrids .
    • Assess changes via comparative SAR studies and docking simulations .

    Q. What strategies are used to evaluate the biological activity of this compound, and how are contradictory results resolved?

    • Methodology :

    • In vitro assays : Test COX-1/COX-2 inhibition (via enzyme-linked immunosorbent assays) or antiproliferative activity (MTT assays) .
    • Contradiction resolution : Replicate assays under standardized conditions (pH, temperature). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Analyze discrepancies via meta-analysis of substituent effects or solvent interactions .

    Q. What computational approaches are suitable for predicting the reactivity or binding modes of this compound?

    • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to optimize geometry and calculate electrostatic potentials. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2). Validate with MD simulations to assess stability .

    Q. How does the stability of this compound vary under different storage conditions?

    • Methodology : Conduct accelerated stability studies:

    • Expose the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light conditions.
    • Monitor degradation via HPLC and LC-MS. Stabilize with antioxidants (e.g., BHT) if oxidative degradation is observed .

    Q. What analytical methods are recommended for quantifying this compound in complex matrices?

    • Methodology : Develop a UPLC-MS/MS method with a C18 column and ESI+ ionization. Optimize mobile phase (acetonitrile/0.1% formic acid) for separation. Validate linearity (0.1–100 µg/mL), LOD (0.03 µg/mL), and LOQ (0.1 µg/mL) .

    Q. How can multi-step synthesis of this compound derivatives be automated?

    • Methodology : Use capsule-based automated synthesis platforms for iterative steps (e.g., imidazole functionalization, Suzuki couplings). Program reaction parameters (temperature, stoichiometry) via integrated software, as demonstrated for related imidazole derivatives .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol
    Reactant of Route 2
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    (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.